![molecular formula C20H36N2 B033820 N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine CAS No. 3081-14-9](/img/structure/B33820.png)
N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine
Overview
Description
Synthesis Analysis
The synthesis of related aromatic diamines and polyamides often involves condensation reactions, palladium-catalyzed reductions, and phosphorylation polycondensation, indicating complex synthetic pathways that ensure the incorporation of specific functional groups for desired physical and chemical properties (Liou & Chang, 2008).
Molecular Structure Analysis
Molecular structure determination of similar compounds typically employs spectroscopic methods, such as IR, 1H NMR, and mass spectrometry, along with elemental analysis and X-ray crystallography. These techniques elucidate the arrangement of atoms within a molecule and the conformational dynamics influenced by various substituents (Bouabdallah et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar backbones, such as electrophilic substitution, oxidative dimerization, and 1,3-dipolar cycloaddition, reveal their reactive nature and potential for polymerization and formation of complex structures. These reactions underscore the versatility and reactivity of phenylenediamine derivatives, making them suitable for various applications in materials science (Rodríguez et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal stability, solubility, and phase-transition behavior, of compounds structurally related to N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, are significantly influenced by their molecular architecture. Studies on symmetrical dimers and polymers containing phenylenediamine units have shown that the length of terminal alkyl chains and the presence of substituents affect their mesomorphic properties and thermal behavior (Yeap et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards oxidants, electrophiles, and nucleophiles, are pivotal for understanding the applications of N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine in various fields. Polyamides and other polymers derived from phenylenediamine show remarkable electrochemical and electrochromic properties, indicative of their potential in advanced electronic and optoelectronic devices (Hsiao, Liou, & Wang, 2009).
Scientific Research Applications
Environmental Impact and Occurrences
- N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, as a substituted para-phenylenediamine (PPD) antioxidant, is extensively used in tire rubber to retard oxidative degradation. Studies have found these chemicals pervading various environmental compartments. For example, the quinone derivative of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD-Q) was identified in fine particulate matter (PM2.5) from two Chinese megacities. This prevalence in the environment raises concerns about potential exposure and necessitates further investigation into their toxicological and epidemiological effects (Wang et al., 2022).
Electrochromic and Optical Applications
- N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine and its derivatives have been explored for their electrochromic and optical properties. For instance, a study on a novel conjugated polymer containing N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, which is structurally similar, showcased excellent solubility and significant thermal stability. This polymer demonstrated potential for applications in electrochromic devices (Chen et al., 2010).
Polymer Synthesis and Material Science
- In the field of polymer science, derivatives of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine have been used to synthesize novel polyazomethines. These materials displayed outstanding thermal stabilities and amorphous nature with good solubility in organic solvents. Their electronic properties, such as HOMO and LUMO energy levels, were tuned effectively, suggesting applications in electrochromic and chemical sensor technologies (Niu et al., 2011).
Antiozonant Activity in Rubber Protection
- The reaction of N-substituted p-phenylenediamines with ozone has been studied in the context of their antiozonant properties, which are crucial for diene rubber protection. These studies reveal a correlation between the antiozonant activity of these compounds and the free enthalpy of formation of their respective radical cations (Cataldo, 2002).
Bioactivity and Pharmaceutical Research
- While N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine itself may not be directly involved in bioactivity studies, related compounds such as 1,4-phenylenediamine have been investigated for their potential in creating pharmaceutical derivatives. These include the synthesis of compounds with antibacterial activity, demonstrating the potential of these chemical frameworks in medicinal chemistry (Elassar, 2012).
Safety and Hazards
properties
IUPAC Name |
1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID2024618 | |
Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20257 | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Boiling Point |
459 °F at 13.5 mmHg (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Density |
0.91 (NTP, 1992) - Less dense than water; will float | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Product Name |
N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine | |
CAS RN |
3081-14-9 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Melting Point |
-33 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20257 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns associated with N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine?
A: N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine is a substituted para-phenylenediamine (PPD) antioxidant used to prevent oxidative degradation in materials like tire rubber. Research has shown that PPDs and their transformation products, including the quinone derivative of N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine (77PD-Q), are prevalent in environmental compartments such as PM2.5. [] These compounds have been detected in significant concentrations in urban areas, suggesting potential sources like vehicle emissions. [] While the toxicological and epidemiological effects of these compounds are not fully understood, their presence in the environment raises concerns about potential human exposure and health risks. []
Q2: How effective is N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine as an antioxidant in biodiesel compared to other similar compounds?
A: While the provided research doesn't directly compare the efficacy of N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine to other antioxidants in biodiesel, it highlights its use in combination with other hindered phenolic compounds. [] This suggests that synergistic effects between different antioxidant types may be crucial for optimal biodiesel stabilization. Further research comparing the individual and combined performance of various antioxidants, including N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, is needed to determine their relative effectiveness.
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